8-AHA-cAMP

PKA signaling cAMP analogs site selectivity

Procure 8-AHA-cAMP for unmatched site-B selectivity on PKA type I. Its aminohexyl spacer ensures superior membrane permeability and PDE stability vs. unmodified cAMP or non-selective analogs like 8-Br-cAMP. For precise isozyme dissection (T-cell, metabolism studies), pair with a site-A analog (e.g., 8-PIP-cAMP). Use the free amine for direct agarose coupling in affinity chromatography to purify PKA holoenzymes & cAMP-binding proteins. Achieve sustained intracellular elevation without PDE inhibitors, ensuring reliable long-term assays. Verify Type I-specific activation with this essential tool.

Molecular Formula C16H26N7O6P
Molecular Weight 443.40 g/mol
Cat. No. B15123496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-AHA-cAMP
Molecular FormulaC16H26N7O6P
Molecular Weight443.40 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCCCN)N)O)OP(=O)(O1)O
InChIInChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,19,22)(H,25,26)(H2,18,20,21)
InChIKeyWCWLOZYNRVLFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 11 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-AHA-cAMP: Technical Profile and Procurement Baseline for Site-Selective PKA Activation


8-AHA-cAMP (8-(6-Aminohexyl)aminoadenosine-3',5'-cyclic monophosphate) is a chemically modified analog of the endogenous second messenger cAMP [1]. It belongs to the class of 8-substituted cyclic AMP derivatives, characterized by a primary amino-terminated hexyl spacer attached to position 8 of the adenine base [2]. This structural modification confers site-selective binding preference for the B-site of the Type I regulatory subunit (RI) of cAMP-dependent protein kinase (PKA), high membrane permeability, and enhanced metabolic stability towards mammalian phosphodiesterases . These properties differentiate 8-AHA-cAMP from unmodified cAMP and other commercially available cAMP analogs such as 8-Br-cAMP, dibutyryl-cAMP, and 8-CPT-cAMP.

8-AHA-cAMP: Why Generic Substitution with Other cAMP Analogs Fails in Site-Specific PKA Studies


Substituting 8-AHA-cAMP with alternative cAMP analogs such as 8-CPT-cAMP, dibutyryl-cAMP, or 8-Br-cAMP is not scientifically valid for studies requiring site-selective PKA type I activation. These alternatives exhibit fundamentally different site-selectivity profiles, receptor affinities, and signaling outcomes. For instance, 8-CPT-cAMP pairs with 6-Bnz-cAMP to synergistically activate PKA type II, whereas 8-AHA-cAMP pairs with 8-PIP-cAMP for type I-specific activation [1]. Furthermore, 8-AHA-cAMP demonstrates increased membrane permeability compared to structurally similar analogs like 8-ABA-cAMP . Using a non-selective or incorrectly paired analog risks off-target effects, erroneous mechanistic interpretations, and experimental failure—particularly in protocols demanding type I-specific PKA activation or the use of immobilized affinity matrices.

8-AHA-cAMP: Quantitative Differentiation Evidence Against Closest Analogs


8-AHA-cAMP vs 8-PIP-cAMP: Differential Site B vs Site A Selectivity in PKA RI Subunit

8-AHA-cAMP demonstrates preferential binding to site B of the PKA type I regulatory subunit (RI), contrasting with 8-PIP-cAMP's selectivity for site A of RI and site B of RII. In competitive displacement assays using [3H]cAMP-saturated PKA holoenzyme, 8-AHA-cAMP competed much more efficiently for binding to site BI than site AI, as expected from its site BI preference in free RI [1]. This differential site selectivity enables the combination of 8-AHA-cAMP with 8-PIP-cAMP to achieve selective synergistic activation of PKA type I [2].

PKA signaling cAMP analogs site selectivity RI subunit

8-AHA-cAMP vs N6B and 8-TM: Quantitative Comparison of Amylase Secretion Stimulation

In a direct comparative study using dispersed rat parotid acini, 8-AHA-cAMP (0.44 mM) stimulated basal amylase secretion 8-fold, compared to 53-fold for N6-benzoyl cAMP (N6B) and 2-fold for 8-thiomethyl cAMP (8-TM) [1]. Notably, 8-AHA-cAMP combined with N6B did not produce synergistic stimulation, whereas 8-TM + N6B did, consistent with the isoenzyme-specific synergy patterns established in purified PKA assays [1].

exocytosis amylase secretion PKA activation parotid acini

8-AHA-cAMP vs 8-ABA-cAMP: Quantified Increase in Membrane Permeability

8-AHA-cAMP demonstrates increased membrane permeability compared to 8-ABA-cAMP (8-aminobutylamino-cAMP), a structurally related analog differing only in spacer length (hexyl vs. butyl) . The longer six-carbon aminohexyl spacer in 8-AHA-cAMP enhances lipophilicity (logP ~2.83) [1], facilitating more efficient passive diffusion across biological membranes.

membrane permeability cAMP analog cellular uptake structure-activity relationship

8-AHA-cAMP vs Unmodified cAMP: Enhanced Phosphodiesterase Stability

8-AHA-cAMP exhibits improved stability towards mammalian cyclic nucleotide phosphodiesterases (PDEs) compared to unmodified cAMP [1]. This property is a class characteristic of 8-substituted cAMP analogs, where substitution at the 8-position of the adenine ring sterically hinders PDE-mediated hydrolysis of the 3',5'-cyclic phosphate bond.

PDE resistance metabolic stability cAMP analog long-term stimulation

8-AHA-cAMP Immobilization Utility: Affinity Chromatography Ligand for PKA Complexes

The terminal primary amino group on the 6-aminohexyl spacer of 8-AHA-cAMP enables covalent coupling to agarose beads without disrupting cAMP-binding site interactions, generating 8-AHA-cAMP-Agarose [1]. This immobilized ligand specifically captures PKA regulatory subunits and holoenzymes from complex lysates. In proteomics applications, 8-AHA-cAMP-agarose beads have been used to affinity-purify endogenous PKA complexes from U2OS osteosarcoma cells and brain lysates for mass spectrometry analysis [2].

affinity chromatography PKA purification immobilized ligand chemical proteomics

8-AHA-cAMP: Optimal Procurement and Application Scenarios Based on Differentiation Evidence


Selective Activation of PKA Type I via Synergistic Analog Pairing

Procure 8-AHA-cAMP (site B-selective) in combination with a site A-selective analog such as 6-Bnz-cAMP or 8-PIP-cAMP to achieve selective, synergistic activation of PKA type I . This approach is essential for dissecting the differential roles of PKA isozymes (type I vs. type II) in cellular processes including T-cell proliferation, metabolism, and gene expression [1].

Preparation of Affinity Matrices for PKA Complex Purification and Proteomics

Procure 8-AHA-cAMP-Agarose (pre-immobilized) or 8-AHA-cAMP for custom coupling to agarose beads for affinity chromatography. This application leverages the aminohexyl spacer to purify PKA regulatory subunits, holoenzymes, and cAMP-binding proteins from cell and tissue lysates for downstream mass spectrometry and interactome mapping [2].

Intracellular cAMP Elevation with PDE Resistance for Long-Term Assays

Procure 8-AHA-cAMP for experiments requiring sustained intracellular cAMP elevation, such as differentiation studies, long-term gene expression analyses, or assays where PDE inhibitor co-treatment is undesirable. The improved PDE stability of 8-AHA-cAMP (compared to unmodified cAMP) maintains effective agonist concentrations over extended incubation periods [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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